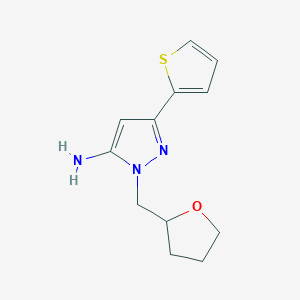

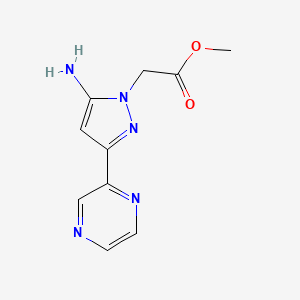

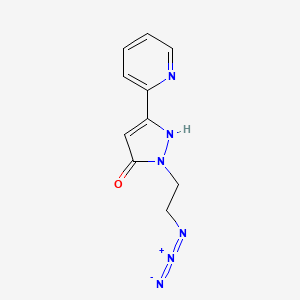

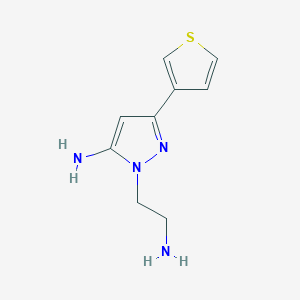

![molecular formula C11H13N3O B1483994 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-carbonitril CAS No. 2098138-31-7](/img/structure/B1483994.png)

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-carbonitril

Übersicht

Beschreibung

“2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile” is a complex organic compound. It belongs to the class of compounds known as pyranopyrazoles . These compounds are composed of fused pyran and pyrazole rings and have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .

Synthesis Analysis

The synthesis of pyranopyrazoles has been achieved through various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method involves a sequential opening/closing cascade reaction and offers several advantages, including room temperature conditions, short reaction time, and operational simplicity . Another method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyranopyrazoles include a sequential opening/closing cascade reaction . This reaction involves the use of a catalyst, such as AC-SO3H , or a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .

Wissenschaftliche Forschungsanwendungen

Grünchemie-Synthese

Die Synthese von Dihydropyrano[2,3-c]pyrazol-Derivaten kann mit umweltfreundlichen Methoden erreicht werden. Zum Beispiel wurde Nano-Eierschalen/Ti (IV) als natürlicher Katalysator für die Synthese dieser Verbindungen unter lösungsmittelfreien Bedingungen eingesetzt . Dieser Ansatz steht im Einklang mit den Prinzipien der grünen Chemie und zielt darauf ab, die Verwendung und die Entstehung von gefährlichen Stoffen zu reduzieren oder zu eliminieren.

Antibakterielle Aktivität

Pyrano[2,3-c]pyrazol-Derivate wurden auf ihre antibakterielle Aktivität gegen gramnegative und grampositive Bakterien untersucht . Ihr Potenzial als antibakterielle Mittel macht sie wertvoll bei der Entwicklung neuer Medikamente zur Bekämpfung von bakteriellen Infektionen.

Entzündungshemmende und schmerzlindernde Eigenschaften

Diese Verbindungen zeigen signifikante entzündungshemmende und schmerzlindernde Eigenschaften, was sie zu Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente macht . Ihre Fähigkeit, Schmerzen zu lindern und Entzündungen zu reduzieren, kann entscheidend für die Behandlung verschiedener chronischer Erkrankungen sein.

Antitumoraktivität

Dihydropyrano[2,3-c]pyrazole sind bekannt für ihre Antitumoraktivitäten . Die Erforschung ihres Wirkmechanismus und ihrer Wirksamkeit gegen verschiedene Arten von Krebszellen kann zur Entwicklung neuartiger Krebstherapien führen.

Kinase-Inhibitorische Aktivität

Diese Derivate dienen als potenzielle Inhibitoren der humanen Chk1-Kinase , die an der Zellzykluskontrolle beteiligt ist. Die Hemmung der Chk1-Kinase kann eine Strategie zur Krebsbehandlung sein, da sie zum Tod schnell teilender Krebszellen führen kann.

Synthese unter lösungsmittelfreien Bedingungen

Die Synthese dieser Verbindungen kann unter lösungsmittelfreien Bedingungen durchgeführt werden, was aus Umwelt- und wirtschaftlichen Gründen vorteilhaft ist . Diese Methode führt auch dazu, dass die Ausbeuten erhöht und die Aufarbeitung vereinfacht werden.

Wirkmechanismus

Target of Action

The primary target of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is the human Chk1 kinase enzyme . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage .

Mode of Action

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile interacts with the human Chk1 kinase enzyme, potentially inhibiting its activity . This interaction can lead to changes in the cell cycle and DNA repair mechanisms, affecting the growth and proliferation of cells .

Biochemical Pathways

The compound’s interaction with the human Chk1 kinase enzyme affects the cell cycle regulation and DNA repair pathways . These pathways are critical for maintaining genomic stability and preventing the proliferation of damaged cells . The compound’s potential inhibition of the human Chk1 kinase enzyme can disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis .

Result of Action

The molecular and cellular effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile’s action include potential changes in cell cycle progression and DNA repair mechanisms . These changes can lead to cell cycle arrest or apoptosis, preventing the proliferation of damaged cells .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile. For instance, certain catalysts and energy-efficient techniques such as microwave and ultrasound-assisted synthesis can enhance the reaction rates of the compound’s synthesis . .

Zukünftige Richtungen

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . The integration of green methodologies in the synthesis of pyranopyrazoles, such as the use of energy-efficient techniques, benign catalysts, and biodegradable composites, represents a promising future direction .

Biochemische Analyse

Biochemical Properties

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of the human Chk1 kinase enzyme, which is involved in cell cycle regulation and DNA damage response . Additionally, 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile exhibits binding interactions with various proteins, potentially modulating their activity and contributing to its biological effects.

Cellular Effects

The effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth . Furthermore, 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of the human Chk1 kinase enzyme, inhibiting its activity and preventing the phosphorylation of downstream targets involved in cell cycle regulation . Additionally, 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile can activate or inhibit other enzymes, leading to alterations in cellular signaling pathways and gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, potentially leading to varied effects on cells and tissues over time.

Dosage Effects in Animal Models

The effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Additionally, binding proteins can influence the localization and distribution of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile within cells, affecting its biological activity and function.

Subcellular Localization

The subcellular localization of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and signaling pathways.

Eigenschaften

IUPAC Name |

2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKRWOLAEOHYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=C3COCCC3=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.